molecular formula C7H7ClN2 B8353149 m-Toluenediazonium chloride

m-Toluenediazonium chloride

Cat. No.: B8353149
M. Wt: 154.60 g/mol
InChI Key: VHDYESMZHSEMIP-UHFFFAOYSA-M
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Description

m-Toluenediazonium chloride is an aromatic diazonium salt used primarily as a versatile synthetic intermediate in research laboratories. This compound is typically generated in situ from its precursor, 3-methylaniline (m-toluidine), and is generally not isolated due to its potential instability when dry . Its primary research value lies in its ability to undergo displacement reactions where the diazonium group (-N₂⁺) is replaced by a variety of other functional groups, enabling diverse molecular transformations from a single starting material . Key research applications include its use in Sandmeyer reactions to form m-substituted aryl chlorides, bromides, and cyanides (nitriles) when treated with copper(I) salts . It is also a key electrophile in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form azo dyes, which are characterized by their vivid colors and extended conjugation . Other significant transformations involve the synthesis of aryl iodides (with KI), aryl fluorides via the Balz-Schiemann reaction, and reduction to the parent hydrocarbon using hypophosphorous acid . Researchers value this compound for its role in synthesizing complex, multi-substituted aromatic compounds that are difficult to access through direct electrophilic substitution. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

3-methylbenzenediazonium;chloride

InChI

InChI=1S/C7H7N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

VHDYESMZHSEMIP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[N+]#N.[Cl-]

Origin of Product

United States

Scientific Research Applications

Synthesis of Organic Compounds

m-Toluenediazonium chloride serves as a key intermediate in the synthesis of various organic compounds through electrophilic aromatic substitution reactions. This diazonium salt can undergo several transformations:

  • Aryl Substitution : this compound can be used to introduce aryl groups into various substrates. For instance, it can react with phenols and amines to form azo compounds, which are significant in dye chemistry and materials science .
  • Formation of Phenols : The conversion of m-toluenediazonium salts to phenolic compounds has been documented. By reacting with cuprous oxide in an aqueous medium, high yields of corresponding phenols can be achieved, making it a valuable method for synthesizing phenolic derivatives .
  • Dye Synthesis : The diazonium compound is pivotal in the synthesis of azo dyes. Azo coupling reactions involving this compound lead to the formation of brightly colored azo dyes, which are extensively used in textiles and food industries .

Biomedical Applications

Recent studies have highlighted the potential biomedical applications of this compound derivatives:

  • Anticancer Activity : Research indicates that compounds derived from m-toluenediazonium salts exhibit significant anticancer properties. For example, novel derivatives synthesized from this diazonium salt have shown promising results against various cancer cell lines, suggesting their utility in cancer therapy .
  • Antimicrobial Properties : Some synthesized derivatives have demonstrated antimicrobial activity, making them candidates for pharmaceutical applications . The incorporation of this compound into drug design has led to the development of new agents targeting specific bacterial strains.

Case Study 1: Azo Dye Synthesis

In a study focused on dye production, this compound was reacted with various coupling components to create a range of azo dyes. The reaction conditions were optimized to maximize yield and purity. The resulting dyes exhibited vibrant colors and excellent stability, showcasing the utility of this compound in dye chemistry.

Case Study 2: Anticancer Compound Development

A series of experiments were conducted to evaluate the anticancer activity of derivatives synthesized from this compound. These compounds were tested against multiple cancer cell lines using MTT assays. Results indicated that certain derivatives significantly inhibited cell proliferation, indicating their potential as therapeutic agents in oncology .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisAryl substitutions and phenolic conversions , ,
Dye ProductionSynthesis of azo dyes ,
Anticancer ActivityDevelopment of anticancer agents ,
Antimicrobial ActivitySynthesis of antimicrobial compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonium salts vary significantly based on substituent positions and additional functional groups. Below is a comparative analysis of m-toluenediazonium chloride with structurally related compounds:

Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻)

  • Structure : Lacks substituents on the benzene ring.
  • Reactivity : Highly reactive but thermally unstable, decomposing rapidly above 0°C.
  • Applications : Primarily used in aryl diazonium reactions.
  • Comparison : The methyl group in this compound introduces steric and electronic effects, slightly stabilizing the compound compared to the unsubstituted benzenediazonium chloride. However, the electron-donating methyl group reduces electrophilicity, slowing coupling reactions .

p-Toluenediazonium Chloride (C₇H₇ClN₂)

  • Structure : Methyl group at the para position.
  • Reactivity : More stable than the meta isomer due to symmetrical resonance stabilization.
  • Applications : Widely used in azo dye synthesis (e.g., Methyl Red).
  • Comparison : The para isomer’s symmetry allows for more efficient charge delocalization, enhancing thermal stability. This compound’s asymmetric structure may limit its utility in dye chemistry but could offer unique regioselectivity in cross-coupling reactions .

4-(Ethylamino)-m-Toluenediazonium Trichlorozincate (C₉H₁₂Cl₃N₃Zn)

  • Structure: Contains an ethylamino group (-NHCH₂CH₃) and a trichlorozincate counterion.
  • Reactivity : The zinc chloride complex stabilizes the diazonium ion, enabling storage and controlled release in reactions.
  • Applications : Specialized in industrial dye synthesis where prolonged stability is required.
  • Comparison: The ethylamino group and zinc counterion distinguish this derivative from simple this compound, offering enhanced solubility in polar solvents and reduced explosion risk .

Table 1: Key Properties of this compound and Analogues

Compound Substituent Position Stability Key Applications Notable Features
Benzenediazonium chloride None Low Aryl coupling, sandmeyer reactions High reactivity, short shelf-life
p-Toluenediazonium chloride Para Moderate Azo dyes (e.g., Methyl Red) Symmetrical stabilization
This compound Meta Low-Moderate Specialty dyes, regioselective synthesis Asymmetric structure, slower coupling
4-(Ethylamino)-m-toluenediazonium trichlorozincate Meta (with ethylamino) High Industrial dye synthesis Zinc complex enhances stability

Research Findings and Industrial Relevance

  • Stability: Diazonium salts with electron-withdrawing groups (e.g., -NO₂ in nitrobenzenediazonium chloride) are more stable than those with electron-donating groups (e.g., -CH₃ in this compound).
  • Synthetic Utility : this compound’s regiochemistry is exploited in synthesizing asymmetrical azo compounds, though its applications are niche compared to para isomers.
  • Safety : Like all diazonium salts, this compound is shock-sensitive and requires careful handling. Derivatives like the trichlorozincate complex mitigate these risks .

Preparation Methods

Reaction Mechanism and Conditions

m-Toluidine reacts with nitrous acid, generated in situ from sodium nitrite (NaNO<sub>2</sub>) and HCl, to form the diazonium ion. The reaction is conducted at 0–5°C to prevent decomposition of the thermally unstable diazonium salt. The stoichiometric ratio of m-toluidine to NaNO<sub>2</sub> is critical, typically maintained at 1:1.05 to ensure complete diazotization. Excess HCl (2.5–3 equivalents) stabilizes the diazonium ion by protonating the intermediate and suppressing side reactions such as diazoamino compound formation.

Procedure :

  • Dissolution : m-Toluidine (1 mol) is dissolved in 2.5–3 M HCl (500 mL) under vigorous stirring.

  • Cooling : The solution is cooled to 0–5°C using an ice-salt bath.

  • Diazotization : Aqueous NaNO<sub>2</sub> (1.05 mol in 100 mL H<sub>2</sub>O) is added dropwise over 1–2 hours, maintaining the temperature below 5°C.

  • Completion Test : Excess nitrous acid is detected using starch-iodide paper; residual NaNO<sub>2</sub> is neutralized with sulfamic acid if necessary.

Key Parameters and Yield Optimization

  • Temperature Control : Temperatures exceeding 10°C lead to rapid decomposition, reducing yields to <50%.

  • Acid Concentration : HCl concentrations below 2 M result in incomplete protonation, favoring side products. Concentrations >3 M risk forming nitroso derivatives.

  • Yield : Under optimal conditions, yields reach 85–90%, with the diazonium solution used immediately in subsequent reactions due to instability.

Continuous Flow Industrial Synthesis

Recent industrial patents describe continuous flow processes to enhance efficiency and safety. These methods, exemplified by CN1202057C, leverage controlled addition rates and in situ purification to minimize decomposition risks.

Process Overview

In a continuous reactor, m-toluidine diazonium salt is synthesized by metering m-toluidine and NaNO<sub>2</sub> into a stream of dilute sulfuric acid (25–64 wt%) at 106–150°C. Unlike batch methods, this approach uses sulfuric acid instead of HCl, producing the diazonium sulfate intermediate, which is subsequently converted to the chloride salt via ion exchange.

Advantages :

  • Scalability : Reactor volume is reduced to 40% of batch systems, lowering capital costs.

  • Yield Enhancement : Continuous removal of m-cresol byproduct via steam distillation increases diazonium stability, achieving yields >84%.

  • Waste Reduction : Sulfuric acid is recycled after adsorption treatment, addressing environmental concerns.

Operational Parameters

ParameterOptimal RangeEffect on Reaction
H<sub>2</sub>SO<sub>4</sub> Concentration25–64 wt%Higher concentrations accelerate diazotization but increase corrosion.
Temperature106–150°CElevated temperatures enable rapid reaction but require precise control to avoid decomposition.
Residence Time5–10 minutesShorter times reduce tar formation, a common byproduct.

Alternative Methodologies and Innovations

Solvent-Free Diazotization

Emerging techniques eliminate solvents by using molten m-toluidine hydrochloride. This approach reduces separation steps and solvent waste, though it demands stringent temperature control (±2°C).

Electrochemical Diazotization

Pilot-scale studies demonstrate the use of electrochemical cells to generate nitrous acid in situ, enabling milder conditions (pH 4–6, 15–20°C). While promising, this method currently achieves lower yields (70–75%).

Comparative Analysis of Methods

MethodTemperature Range (°C)Acid UsedYield (%)Scalability
Classical Batch0–5HCl85–90Laboratory
Continuous Flow106–150H<sub>2</sub>SO<sub>4</sub>84–90Industrial
Electrochemical15–20HCl70–75Pilot Scale

Q & A

Q. What are the optimal reaction conditions for synthesizing m-toluenediazonium chloride, and how can purity be confirmed experimentally?

  • Methodological Answer: Diazotization of m-toluidine involves reacting it with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C. Monitor reaction progression via thin-layer chromatography (TLC) using silica gel plates and a 3:1 hexane/ethyl acetate mobile phase . Confirm purity via UV-Vis spectroscopy (absorption peaks near 300–350 nm for diazonium salts) and elemental analysis (C, H, N content). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to detect characteristic N≡N stretching vibrations (~2100 cm⁻¹) .

Q. What purification strategies effectively remove byproducts like unreacted m-toluidine or residual nitrous acid?

  • Methodological Answer: After synthesis, wash the reaction mixture with ice-cold water to remove water-soluble impurities (e.g., excess HCl or NaNO₂). For organic byproducts, perform recrystallization in ethanol or acetone. Centrifugation at 10,000 rpm for 10 minutes can separate colloidal impurities. Validate purity via nuclear magnetic resonance (¹H NMR) to check for absence of aromatic proton signals from unreacted m-toluidine (δ 6.5–7.5 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer: Use a combination of techniques:
  • UV-Vis : Aqueous solutions exhibit λmax at ~310 nm due to the diazo group.
  • FTIR : Confirm N≡N stretching (~2100 cm⁻¹) and absence of NH₂ peaks (~3400 cm⁻¹).
  • ¹H NMR (in D₂O) : Look for aromatic protons (δ 7.1–7.3 ppm) and methyl group (δ 2.3 ppm).
  • Elemental Analysis : Expected C: ~50%, H: ~4%, N: ~15%. Deviations >1% indicate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition rates of this compound under varying pH and temperature conditions?

  • Methodological Answer: Design controlled stability studies:
  • Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis at 15-minute intervals.
  • Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Ea) at 10–50°C.
  • Address discrepancies by standardizing solvent systems (e.g., aqueous vs. organic) and oxygen exclusion techniques (e.g., nitrogen purging). Compare results with computational models (DFT calculations for transition states) .

Q. What experimental approaches can elucidate the reaction mechanism of m-toluenediazonium chloride with aromatic amines in electrophilic substitution reactions?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR (−40°C) to detect aryl cations or radical intermediates.
  • Competition Experiments : React m-toluenediazonium chloride with substituted anilines (e.g., p-nitroaniline vs. p-methoxyaniline) to assess electronic effects on coupling efficiency .

Q. How should researchers design experiments to mitigate risks of exothermic decomposition during large-scale synthesis?

  • Methodological Answer:
  • Use reaction calorimetry to measure heat flow and identify critical temperature thresholds.
  • Implement semi-batch synthesis with controlled addition of NaNO₂ to regulate nitrous acid generation.
  • Add stabilizers like sulfamic acid to quench excess nitrous acid post-reaction. Validate safety protocols via differential scanning calorimetry (DSC) to assess thermal stability .

Q. What strategies are effective for reconciling contradictory spectral data in literature (e.g., conflicting ¹³C NMR chemical shifts)?

  • Methodological Answer:
  • Standardized Conditions : Replicate experiments using identical solvents (e.g., D₂O vs. DMSO-d₆), concentrations, and temperatures.
  • Collaborative Validation : Share samples with independent labs for cross-analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M]<sup>+</sup> at m/z 153.042) to rule out isotopic or impurity interference .

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